Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to the class of tetrahydrobenzothiophene derivatives. These compounds often serve as building blocks for synthesizing various heterocyclic systems, particularly thienopyrimidines, which are known for their diverse pharmacological activities [, , , , , , , , , , , , , , ].
Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of tetrahydrobenzothiophene derivatives. These compounds are significant in medicinal chemistry due to their potential pharmacological activities. Specifically, this compound serves as a key intermediate in synthesizing various heterocyclic systems, particularly thienopyrimidines, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
This compound can be classified under the category of heterocyclic compounds, specifically as a derivative of benzothiophene. Its structure includes a tetrahydrobenzothiophene core with a carboxylate and an amide functional group, making it versatile for further chemical modifications and applications in drug development .
The synthesis of ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps:
These methods may require specific conditions such as temperature control and solvent choice (e.g., dimethyl sulfoxide) to optimize yields and purity .
The molecular formula for ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is . Its molecular weight is approximately 293.42 g/mol. The compound features:
The structural representation can be depicted using SMILES notation: CCOC(=O)C1=C(SC2=C1CCCC2)N
.
Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions:
The mechanism of action for compounds derived from ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate primarily involves interactions at a molecular level with biological targets:
Research has shown that derivatives exhibit significant activity against various bacterial strains and have been evaluated for their potential as lead compounds in drug development .
Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possesses several notable physical properties:
Chemical properties include its ability to undergo typical organic reactions such as esterification and amidation due to its functional groups .
Ethyl 2-(2,2-dimethylpropanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: